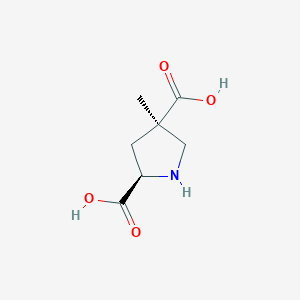
(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid” is a compound with a complex three-dimensional spatial structure. It belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, specifically the Aconitum and Delphinium genera. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Vorbereitungsmethoden
The chemical synthesis of (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid has been a challenging research topic due to its diverse and complex structural types. Recent studies have employed key strategies such as oxidative de-aromatization and Diels-Alder cycloaddition reactions to construct six different diterpenoid alkaloids and their corresponding frameworks. Notably, the total synthesis of six natural product molecules—isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone—has been achieved using these approaches .
Analyse Chemischer Reaktionen
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and the starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid serves as a valuable building block for the synthesis of more complex molecules.
- Its stereochemistry and functional groups make it useful in designing new ligands or catalysts.
- Research on its biological activity may reveal potential pharmacological applications.
- It could be investigated as a potential drug candidate due to its diverse effects.
- The compound’s unique structure may find applications in the development of novel materials or fine chemicals.
Wirkmechanismus
The specific mechanism by which (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While (2R,4R)-4-Methylpyrrolidine-2,4-dicarboxylic acid is unique in its stereochemistry and structure, it shares similarities with other diterpenoid alkaloids. These compounds may have related physiological activities or serve as inspiration for further research.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2R,4R)-4-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-4(5(9)10)8-3-7/h4,8H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-,7-/m1/s1 |
InChI-Schlüssel |
FPOFVIPVQLAKCS-CLZZGJSISA-N |
Isomerische SMILES |
C[C@]1(C[C@@H](NC1)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CC(NC1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
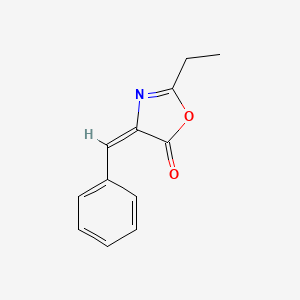




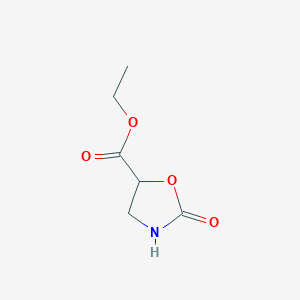

![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)


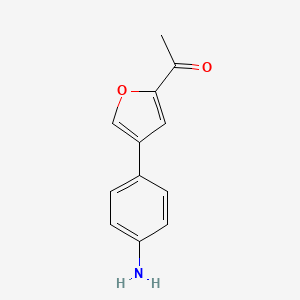
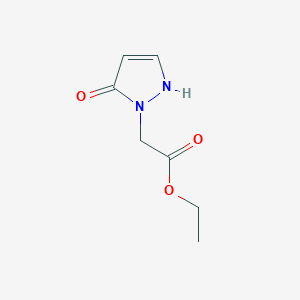
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
